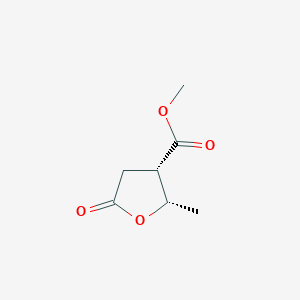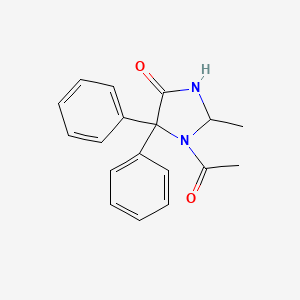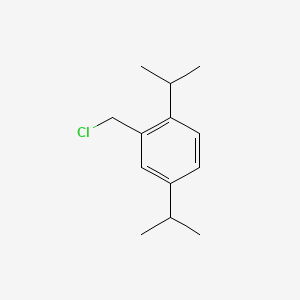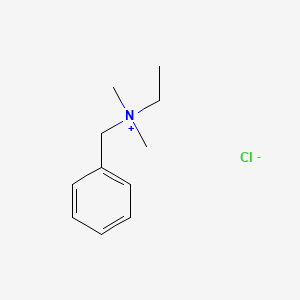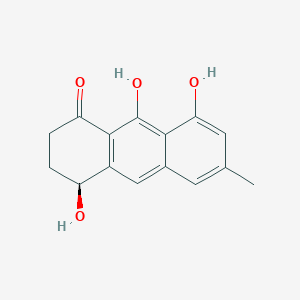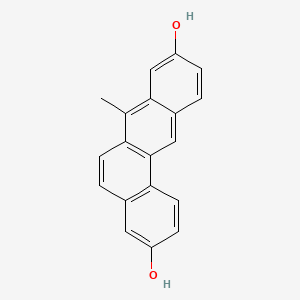![molecular formula C20H19N3O4S B13810458 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- typically involves the Knoevenagel condensation reaction. This reaction is followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst . The Knoevenagel condensation of various aromatic aldehydes with 2,4-Thiazolidinedione in polyethylene glycol-300 has also been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- undergoes several types of chemical reactions, including:
Reduction: Commonly involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is frequently employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of the compound using hydrogen gas and Pd/C catalyst typically yields a reduced form of the original compound .
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Explored for its potential antihyperglycemic activity, making it a candidate for diabetes treatment.
Industry: Utilized in the synthesis of drugs and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can influence various metabolic pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dioxo-1,3-thiazolidine
- 2,4-Dioxothiazolidine
- 2-Hydroxy-4,5-dihydro-1,3-thiazol-4-one
- Thiazole-2,4-dione
- Thiazolidin-2,4-dione
Uniqueness
2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]- stands out due to its specific structure, which confers unique biological activities, particularly its potent activation of PPARs . This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H19N3O4S |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
5-[[4-[(3-methyl-4-oxo-1,2-dihydroquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16-17,21H,10-11H2,1H3,(H,22,24,26) |
Clé InChI |
FKAZBXUMFUSJED-UHFFFAOYSA-N |
SMILES canonique |
CN1C(NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
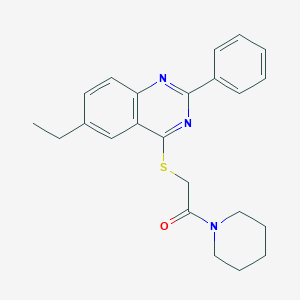
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
